molecular formula C7H8ClNS B13594267 2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine

2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine

Cat. No.: B13594267
M. Wt: 173.66 g/mol
InChI Key: KGZJKBDAPOTSLX-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chlorothiophene-2-carbaldehyde with diazomethane to form the cyclopropane ring, followed by reductive amination to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorinated thiophene ring to a thiol or other reduced forms.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothiophen-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H8ClNS/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2

InChI Key

KGZJKBDAPOTSLX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(S2)Cl

Origin of Product

United States

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